Cas no 57118-67-9 (2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE)

2-(2-Isopropyl-1H-imidazol-4-yl)ethylamine is a versatile organic compound featuring an imidazole core substituted with an isopropyl group and an ethylamine side chain. Its structural properties make it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both imidazole and amine functionalities enhances its reactivity, enabling participation in various chemical transformations such as condensation and complexation reactions. This compound exhibits potential utility in medicinal chemistry due to its ability to interact with biological targets, including enzymes and receptors. Its stability and well-defined reactivity profile contribute to its suitability for research and industrial applications requiring precise molecular modifications.
2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE structure
57118-67-9 structure
Product name:2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE
CAS No:57118-67-9
MF:C8H15N3
MW:153.22500
CID:946510
PubChem ID:10034813

2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE Chemical and Physical Properties

Names and Identifiers

    • 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE
    • 2-(2-propan-2-yl-1H-imidazol-5-yl)ethanamine
    • 2-(2-isopropyl-3H-imidazol-4-yl)-ethylamine
    • 57118-67-9
    • DTXSID50434437
    • 2-i-propylhistamine
    • CHEMBL295594
    • SCHEMBL1784807
    • EN300-1145719
    • AB76473
    • 2-(2-ISOPROPYL-1H-IMIDAZOL-5-YL)ETHANAMINE
    • 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine
    • 2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethan-1-amine
    • AKOS006331147
    • SCHEMBL10754466
    • Inchi: InChI=1S/C8H15N3/c1-6(2)8-10-5-7(11-8)3-4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)
    • InChI Key: VVACTURLJWWFGU-UHFFFAOYSA-N
    • SMILES: CC(C)C1=NC=C(N1)CCN

Computed Properties

  • Exact Mass: 153.12700
  • Monoisotopic Mass: 153.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 54.70000
  • LogP: 1.73460

2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1145719-0.1g
2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethan-1-amine
57118-67-9
0.1g
$678.0 2023-05-23
Enamine
EN300-1145719-0.5g
2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethan-1-amine
57118-67-9
0.5g
$739.0 2023-05-23
Enamine
EN300-1145719-10.0g
2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethan-1-amine
57118-67-9
10g
$3315.0 2023-05-23
Alichem
A069004848-5g
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine
57118-67-9 97%
5g
$5018.30 2023-09-01
Enamine
EN300-1145719-5.0g
2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethan-1-amine
57118-67-9
5g
$2235.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2037727-1g
2-(2-Isopropyl-1H-imidazol-5-yl)ethan-1-amine
57118-67-9
1g
¥5405.00 2024-05-08
Chemenu
CM522265-1g
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine
57118-67-9 97%
1g
$552 2023-01-02
Enamine
EN300-1145719-2.5g
2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethan-1-amine
57118-67-9
2.5g
$1509.0 2023-05-23
Enamine
EN300-1145719-0.25g
2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethan-1-amine
57118-67-9
0.25g
$708.0 2023-05-23
Enamine
EN300-1145719-0.05g
2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethan-1-amine
57118-67-9
0.05g
$647.0 2023-05-23

2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE Related Literature

Additional information on 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE

Professional Introduction to 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE and CAS No. 57118-67-9

2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 57118-67-9, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The imidazole ring in its molecular structure plays a crucial role in its reactivity and interaction with biological systems, making it a valuable candidate for further exploration.

The compound's structure consists of an ethylamine moiety linked to an imidazole ring, which is further substituted with an isopropyl group at the 2-position. This specific arrangement contributes to its distinct chemical behavior and makes it a versatile intermediate in synthetic chemistry. The presence of the imidazole ring not only enhances its solubility in polar solvents but also allows for various functional modifications, which are essential for drug development.

In recent years, there has been a growing interest in the pharmacological properties of imidazole derivatives. Research has demonstrated that compounds containing the imidazole scaffold exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The substitution patterns on the imidazole ring can significantly influence these activities, making it a critical area of study for medicinal chemists.

One of the most compelling aspects of 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE is its potential as a building block for more complex pharmacophores. The compound's ability to undergo selective reactions at multiple sites allows for the synthesis of novel molecules with tailored properties. For instance, its reactivity with electrophiles and nucleophiles makes it an excellent candidate for constructing heterocyclic frameworks that are prevalent in many active pharmaceutical ingredients (APIs).

Recent advancements in computational chemistry have further enhanced the understanding of how 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE interacts with biological targets. Molecular docking studies have revealed that this compound can bind to specific protein receptors with high affinity, suggesting its potential as a lead compound for drug discovery. These studies have also highlighted the importance of optimizing the substitution pattern on the imidazole ring to improve binding affinity and reduce off-target effects.

The synthesis of 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only streamline the synthesis process but also enable the introduction of diverse functional groups, expanding the library of possible derivatives.

In addition to its synthetic utility, 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE has shown promise in preclinical studies as a modulator of enzymatic activity. Specifically, it has been found to inhibit certain enzymes involved in inflammatory pathways, making it a potential therapeutic agent for chronic inflammatory diseases. The compound's ability to modulate enzyme activity without significant toxicity underscores its therapeutic potential.

The development of new analytical techniques has also contributed to a deeper understanding of 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE's properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been particularly useful in characterizing its molecular structure and confirming the presence of expected functional groups. These techniques provide critical data for both synthetic chemists and pharmacologists.

The future prospects for 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE are promising, with ongoing research exploring its applications in various fields. Its unique structural features make it a valuable tool for developing new drugs, agrochemicals, and materials with enhanced functionality. As our understanding of its properties continues to grow, so too will its applications in both academic research and industrial settings.

In conclusion, 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE is a multifaceted compound with significant potential in chemical and pharmaceutical research. Its structural features, synthetic versatility, and biological activities make it a compelling subject for further study. With continued advancements in synthetic chemistry and computational biology, this compound is poised to play a crucial role in the development of novel therapeutic agents and functional materials.

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